
Adenosine 2',3'-Cyclic Phosphate-13C5 Triethylammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt is a labeled 2’,3’-cyclic nucleotide phosphodiester. It is primarily used in proteomics research and has a molecular formula of C11(13C)5H27N6O6P with a molecular weight of 435.36 . This compound is not intended for diagnostic or therapeutic use and is for research purposes only .
Méthodes De Préparation
The preparation of Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt involves synthetic routes that typically include the use of stable isotope labeling. The compound is synthesized by incorporating carbon-13 isotopes into the molecular structure. The reaction conditions often require a controlled environment, such as a -20°C freezer and an inert atmosphere to prevent degradation
Analyse Des Réactions Chimiques
Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of nucleotide phosphodiesters.
Biology: Utilized in the study of cellular signaling pathways and enzyme kinetics.
Medicine: Employed in research related to neurological disorders and the development of potential therapeutic agents.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt involves its role as a cyclic nucleotide phosphodiester. It interacts with specific molecular targets, such as enzymes involved in nucleotide metabolism. The pathways involved include the regulation of intracellular signaling and the modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt can be compared with other similar compounds, such as:
- Adenosine Cyclic 2’,3’- (Hydrogen Phosphate)-13C5 Triethylammonium Salt
- 2’,3’-cAMP-13C5
- Cyclic 2’,3’-AMP-13C5
- 2’,3’-Cyclic Adenosine Monophosphate-13C5
- Adenosine Cyclic 2’,3’-Monophosphate-13C5 Triethylammonium Salt
Propriétés
Formule moléculaire |
C16H27N6O6P |
|---|---|
Poids moléculaire |
435.36 g/mol |
Nom IUPAC |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydro(2,3,4,5-13C4)furano[3,4-d](4,5-13C2)[1,3,2]dioxaphosphol-6-yl](113C)methanol;triethylazanium |
InChI |
InChI=1S/C10H12N5O6P.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-;/m1./s1/i1+1,4+1,6+1,7+1,10+1; |
Clé InChI |
QVJJZPQQHXBBJK-GMKAKXBPSA-N |
SMILES isomérique |
CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@H]4[13C@@H]([13C@H](O3)[13CH2]O)OP(=O)(O4)[O-])N |
SMILES canonique |
CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


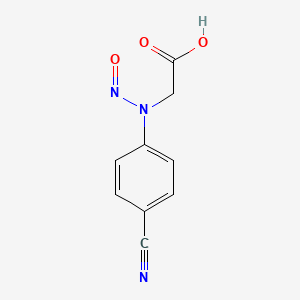
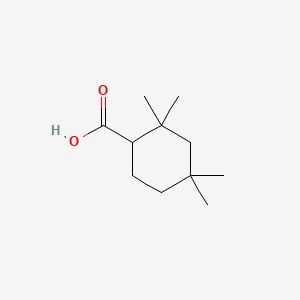

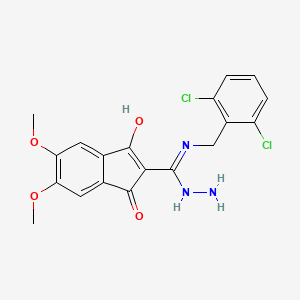
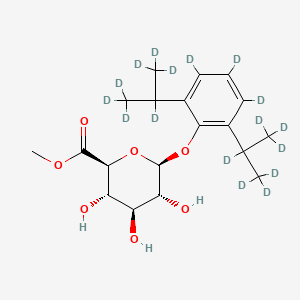

![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)

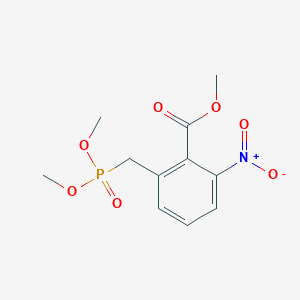

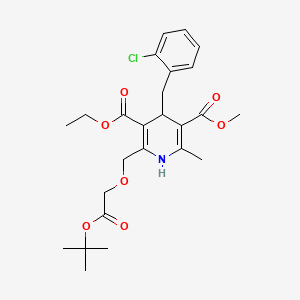


![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)
